molecular formula C25H23N3O5 B2512099 N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892274-94-1

N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2512099
CAS No.: 892274-94-1
M. Wt: 445.475
InChI Key: WMMKJBKXDJXOPX-UHFFFAOYSA-N
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Description

N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxybenzyl groups and a carboxamide moiety. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzylamine with an appropriate quinazoline precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The methoxybenzyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocyclic compounds.

    Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Quinazoline derivatives, including this compound, have been investigated for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Comparison with Similar Compounds

N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer distinct advantages in certain applications.

Properties

CAS No.

892274-94-1

Molecular Formula

C25H23N3O5

Molecular Weight

445.475

IUPAC Name

N,3-bis[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H23N3O5/c1-32-19-8-3-16(4-9-19)14-26-23(29)18-7-12-21-22(13-18)27-25(31)28(24(21)30)15-17-5-10-20(33-2)11-6-17/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,31)

InChI Key

WMMKJBKXDJXOPX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

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